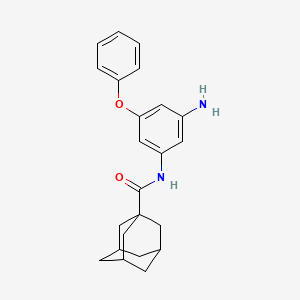
N-(anilinosulfonyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinosulfonyl)-1H-indole-3-carboxamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules and has shown promising results in various scientific research studies.
Mécanisme D'action
N-(anilinosulfonyl)-1H-indole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of protein kinases, which are crucial for cell growth and proliferation. Moreover, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(anilinosulfonyl)-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged and abnormal cells. Moreover, it has also been shown to inhibit angiogenesis, a process of new blood vessel formation that is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinosulfonyl)-1H-indole-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of specific enzymes and proteins, which makes it an ideal tool for studying their biological functions. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, one limitation of N-(anilinosulfonyl)-1H-indole-3-carboxamide is its high cost and complex synthesis process, which may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(anilinosulfonyl)-1H-indole-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Moreover, it is important to identify the specific targets of N-(anilinosulfonyl)-1H-indole-3-carboxamide and understand the underlying mechanisms of its therapeutic effects. Additionally, it is important to optimize the synthesis process of N-(anilinosulfonyl)-1H-indole-3-carboxamide to reduce its cost and increase its availability for lab experiments and drug development.
Méthodes De Synthèse
N-(anilinosulfonyl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxylic acid with aniline and sulfonyl chloride. The synthesis process involves multiple steps and requires careful optimization to obtain a high yield of the final product.
Applications De Recherche Scientifique
N-(anilinosulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, it has also been studied for its potential application in drug discovery and development.
Propriétés
IUPAC Name |
N-(phenylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h1-10,16-17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDFLNVBZLZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5036002.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)